molecular formula C20H28O2 B13391983 (3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol CAS No. 81295-09-2

(3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol

Cat. No.: B13391983
CAS No.: 81295-09-2
M. Wt: 300.4 g/mol
InChI Key: DXPFIOMVMNHFEU-UHFFFAOYSA-N
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Description

(3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol is an organic compound with a unique structure characterized by a cyclohexane ring substituted with a methylidene and a prop-2-enylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with propargyl bromide in the presence of a base, followed by a Wittig reaction to introduce the methylidene group. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reactions are carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives or other substituted compounds.

Scientific Research Applications

(3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    (3Z,6Z,9Z)-3,6,9-Octadecatriene: A compound with a similar structure but with a longer carbon chain.

    (3Z,6Z,9Z)-1,3,6,9-Tetraenes: Compounds with multiple double bonds and similar structural features.

Uniqueness

(3Z)-4-methylidene-3-prop-2-enylidenecyclohexan-1-ol is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties

Properties

CAS No.

81295-09-2

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

4-methylidene-3-prop-2-enylidenecyclohexan-1-ol

InChI

InChI=1S/2C10H14O/c2*1-3-4-9-7-10(11)6-5-8(9)2/h2*3-4,10-11H,1-2,5-7H2

InChI Key

DXPFIOMVMNHFEU-UHFFFAOYSA-N

Canonical SMILES

C=CC=C1CC(CCC1=C)O.C=CC=C1CC(CCC1=C)O

Origin of Product

United States

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